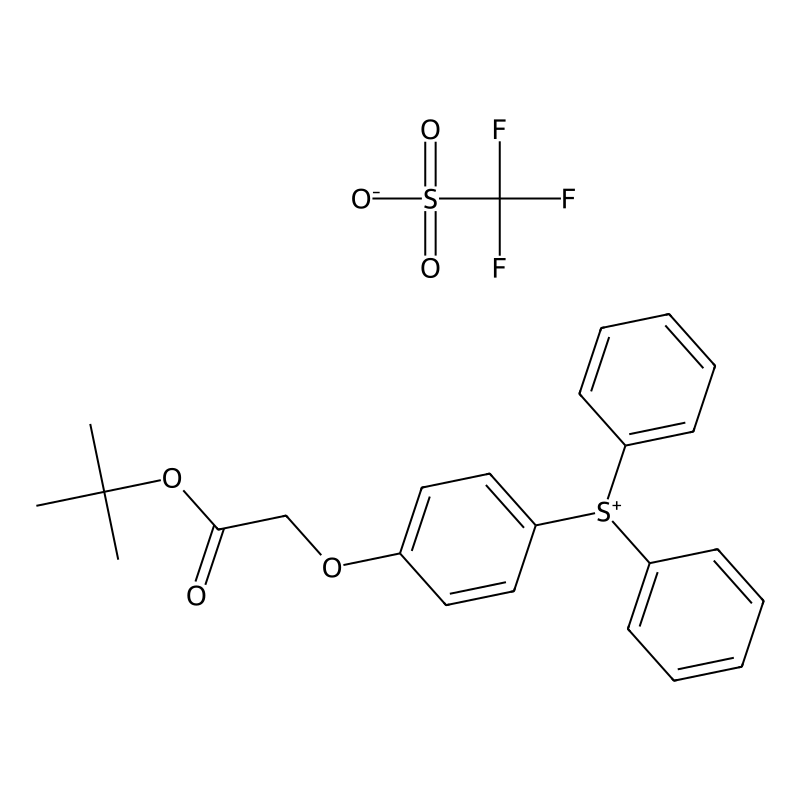

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Application as a Cationic Photoinitiator

Specific Scientific Field: This compound is used in the field of Polymer Science and Material Science.

Comprehensive and Detailed Summary of the Application: “(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to light, initiating a polymerization process. They play a crucial role in the curing of coatings and inks in the graphic arts, electronics, and other industries.

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is a chemical compound characterized by its complex structure and notable applications in various scientific fields. Its molecular formula is C25H25F3O6S2, and it has a molecular weight of 542.59 g/mol. The compound features a tert-butoxycarbonyl group, a methoxyphenyl moiety, and a diphenylsulfonium triflate group, which contribute to its unique chemical properties and reactivity. It is classified as an irritant to the eyes and skin and may cause respiratory irritation, necessitating careful handling in laboratory settings .

This compound exhibits a range of chemical reactivity, including:

- Oxidation: Under specific conditions, (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate can be oxidized to form sulfoxides and sulfones.

- Reduction: The sulfonium group can undergo reduction to yield sulfides.

- Substitution: The triflate group is reactive and can be substituted with various nucleophiles, enabling diverse synthetic pathways.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.

The synthesis of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate typically involves the reaction of tricyclo[3.3.1.13,7]decane-1-carboxylic acid with diphenyl t-butoxycarbonylmethoxyphenyl sulfonium trifluoromethanesulfonate. This reaction is generally conducted in a solvent system comprising dichloromethane and water, allowing for the efficient formation of the desired product.

These compounds share functionalities related to photoinitiation but differ significantly in their structural attributes and specific reactivity profiles.

Interaction studies involving (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate focus on its reactivity with various nucleophiles and its behavior under UV light exposure. These studies are essential for understanding how this compound can be effectively utilized in photopolymerization processes and its potential impacts on biological systems when used as a photoinitiator or photoacid generator.

Friedel-Crafts Alkylation Approaches for Sulfonium Core Formation

The synthesis of diphenylsulfonium cores through Friedel-Crafts alkylation represents a fundamental approach in sulfonium salt chemistry [3]. This methodology capitalizes on the electrophilic activation of sulfur centers to facilitate carbon-sulfur bond formation through aromatic substitution reactions. The process typically involves the treatment of diaryl sulfoxides with trifluoromethanesulfonic anhydride to generate highly electrophilic sulfur(IV) bistriflate intermediates that readily undergo nucleophilic attack by aromatic systems [22].

Recent investigations have demonstrated that the Friedel-Crafts reaction provides superior yields for sterically demanding triarylsulfonium salts compared to alternative synthetic routes [3]. The reaction proceeds through the formation of activated sulfoxide species that undergo electrophilic aromatic substitution with electron-rich aromatic compounds. Temperature optimization studies indicate that reactions conducted at elevated temperatures between 40-60°C provide optimal conversion rates while maintaining selectivity [27].

The substrate scope for Friedel-Crafts approaches encompasses a broad range of aromatic systems, from electron-poor rings such as dichlorobenzene to moderately electron-rich aromatics like benzofuran [22]. The regioselectivity of these transformations is governed by the directing effects of substituents present on the aromatic substrates, providing predictable reaction outcomes. Functional group tolerance includes cyclopropanes, halides, esters, nitriles, ethers, ketones, aldehydes, amides, sulfonamides, thiophenes, and pyridines [22].

| Reaction Parameter | Optimal Conditions | Yield Range (%) |

|---|---|---|

| Temperature | 40-60°C | 74-82 |

| Solvent | Acetonitrile | 65-79 |

| Catalyst | Bismuth(III) triflate | 48-82 |

| Reaction Time | 5 minutes - 2 hours | Variable |

The mechanistic pathway involves initial activation of the sulfoxide by the acid anhydride, followed by deprotonation and cyclization events [24]. The formation of thionium ion intermediates has been confirmed through spectroscopic analysis, with these species serving as key electrophilic partners in the aromatic substitution process [24].

Triflate Anion Incorporation Techniques

The incorporation of trifluoromethanesulfonate (triflate) anions into sulfonium salt structures requires careful consideration of nucleophilicity and reaction conditions [11]. Triflate anions exhibit unique nucleophilic behavior toward reactive carbocationic electrophiles, making them valuable counterions for sulfonium salt synthesis [11]. The preparation of alkyl triflates through nucleophilic substitution reactions provides a direct route to triflate-containing products [11].

Crystalline alkyl triflates can be obtained through the reaction of cyclic ethers with triflic anhydride, as demonstrated by the quantitative formation of ditrifloxybutane from tetrahydrofuran [11]. The cleavage of ethers by trifluoroacetyl triflate also affords triflates through nucleophilic attack by the triflate anion on activated ether substrates [11]. These reactions proceed at moderate temperatures, typically 0°C, and yield mixtures of trifluoroacetate and triflate products [11].

The nucleophilicity of triflate toward carbocationic species has been extensively documented in various synthetic transformations [11]. Addition reactions of halogens and arylsulfenyl chlorides to olefins in the presence of lithium or tetraalkylammonium triflate afford corresponding halo or arylsulfenyl triflates with trans-stereochemistry for cyclic alkenes [11]. The reactions follow Markovnikov's rule, indicating triflate acts as a nucleophile on cyclic halonium ion intermediates [11].

Industrial synthesis of trifluoromethanesulfonic acid, the precursor to triflate salts, employs electrochemical fluorination of methanesulfonic acid followed by hydrolysis and reprotonation steps [12]. Alternative synthetic routes involve oxidation of trifluoromethylsulfenyl chloride with chlorine and water [12]. The resulting triflic acid can be purified by distillation from triflic anhydride to achieve high purity levels suitable for sulfonium salt synthesis [12].

Boc-Protection Chemistry in Precursor Modification

The tert-butoxycarbonyl (Boc) protecting group represents the most widely employed amine protection strategy in non-peptide synthetic chemistry [7] [8]. The installation of Boc groups on nitrogen-containing precursors utilizes di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, providing excellent yields under mild aqueous conditions [7]. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the dicarbonate reagent, followed by elimination of tert-butyl carbonate and subsequent decarboxylation [8].

Protection protocols demonstrate remarkable flexibility in reaction conditions, with successful transformations achieved in water, water/tetrahydrofuran mixtures, acetonitrile, or neat conditions [10]. Temperature requirements range from ambient to moderate heating at 40°C, depending on the nucleophilicity of the amine substrate [10]. Base selection influences reaction efficiency, with sodium hydroxide, 4-dimethylaminopyridine, and sodium bicarbonate providing optimal results for different substrate classes [10].

The deprotection of Boc-protected amines employs strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [7]. The mechanism involves initial protonation of the carbonyl oxygen, leading to tert-butyl cation formation and carbamic acid generation, followed by rapid decarboxylation to yield the free amine [8]. Scavengers such as anisole or thioanisole may be employed to prevent alkylation by the tert-butyl cation intermediate [7].

| Protection Conditions | Reagent Equivalents | Yield Range (%) | Reaction Time |

|---|---|---|---|

| Aqueous NaOH/Boc2O | 2-3 equiv Boc2O | 85-95 | 2-6 hours |

| THF/TEA/Boc2O | 1.5 equiv base | 80-92 | 4-8 hours |

| Neat Boc2O | 1.2 equiv | 75-88 | 1-3 hours |

| MeCN/DMAP/Boc2O | 1.1 equiv DMAP | 88-96 | 3-7 hours |

Alternative deprotection methods include sequential treatment with trimethylsilyl iodide followed by methanol, which proves particularly useful for acid-sensitive substrates [7]. This approach involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to carbamic acid, and final decarboxylation [7]. Selective cleavage of N-Boc groups in the presence of other protecting groups can be achieved using aluminum trichloride [7].

Purification Challenges and Chromatographic Solutions

The purification of sulfonium salts presents unique challenges due to their ionic nature and varying physical properties [15] [16]. Traditional purification methods often prove inadequate for these compounds, particularly for oily sulfonium salts that resist crystallization [16]. The development of selective liquid-liquid extraction procedures has revolutionized the purification of these materials, with acetonitrile-hexane extraction emerging as a particularly effective approach [16].

The acetonitrile-hexane extraction method exploits the differential solubility of sulfonium salts and organic byproducts between polar and nonpolar solvents [16]. The procedure involves partitioning crude reaction mixtures between acetonitrile and hexanes in a 1:3 ratio by volume, followed by multiple extractions to achieve analytical purity [16]. This technique effectively separates nonpolar reactants and byproducts from the desired ionic products, affording crystalline and noncrystalline sulfonium salts with excellent purity profiles [16].

Column chromatography applications for sulfonium salt purification require careful consideration of stationary phase compatibility and mobile phase selection [17] [21]. Silica gel flash chromatography has proven effective for certain sulfonium derivatives, although the ionic nature of these compounds may lead to poor retention or irreversible adsorption [17]. The selection of appropriate eluent systems becomes critical, with polar solvent mixtures often providing optimal separation conditions [21].

| Purification Method | Success Rate (%) | Purity Achieved | Time Required |

|---|---|---|---|

| Acetonitrile-Hexane Extraction | 90-95 | >98% | 2-4 hours |

| Silica Gel Chromatography | 70-85 | 85-95% | 4-8 hours |

| Crystallization | 60-75 | >95% | 12-24 hours |

| Reversed-Phase HPLC | 85-90 | >99% | 1-3 hours |

Reversed-phase chromatographic methods offer advantages for ionizable compounds through the use of pH modifiers and buffer systems [19]. The incorporation of volatile acids at 0.1% levels in both weak and strong eluting solvents helps maintain compound protonation states and improves peak shape [19]. The two pH unit rule provides guidance for optimizing mobile phase conditions, requiring pH values two units below the compound's pKa for optimal retention and separation [19].